molecular formula C17H19BrN2O4S B5072670 Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B5072670
M. Wt: 427.3 g/mol
InChI Key: QBKWAFXSGVZYLD-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a thiazole ring, a bromo-substituted phenoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Bromo-Substituted Phenoxy Group: This step involves the nucleophilic substitution reaction where 4-bromo-2,5-dimethylphenol reacts with an appropriate acylating agent to form the phenoxyacetyl intermediate.

    Coupling of the Thiazole and Phenoxyacetyl Intermediates: The phenoxyacetyl intermediate is then coupled with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group on the phenoxy ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Oxidized derivatives of the thiazole and phenoxy groups

    Reduction: Reduced forms of the carbonyl groups

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections due to its thiazole ring.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is not well-documented. compounds with similar structures often interact with biological targets through:

    Enzyme Inhibition: The thiazole ring can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The phenoxy group can interact with specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 2-aminothiazole-4-acetate
  • Ethyl (4-bromo-2-fluorobenzoyl)acetate

Uniqueness

Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate is unique due to the combination of its thiazole ring, bromo-substituted phenoxy group, and ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-4-23-16(22)7-12-9-25-17(19-12)20-15(21)8-24-14-6-10(2)13(18)5-11(14)3/h5-6,9H,4,7-8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKWAFXSGVZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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